molecular formula C5H10FN2.F6P B1143062 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate CAS No. 164298-27-5

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

Cat. No.: B1143062
CAS No.: 164298-27-5
M. Wt: 262.11
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with potassium hexafluorophosphate in an anhydrous solvent such as acetonitrile . The reaction is carried out at room temperature with constant stirring for about 10 minutes. The resulting mixture is then filtered to remove any insoluble solids, yielding the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors for industrial production include maintaining anhydrous conditions, using high-purity reagents, and ensuring efficient filtration and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate involves the transfer of a fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the fluorine atom replaces a leaving group (such as a hydroxyl group) on the substrate . The compound’s high reactivity is attributed to the presence of the imidazolinium ring, which stabilizes the transition state during the reaction.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is unique due to its high efficiency and selectivity in fluorination reactions. Its ability to tolerate various protective groups and its stability under reaction conditions make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQRHQLFHYEODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F7N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164298-27-5
Record name 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164298-27-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate
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